molecular formula C29H28N2O4 B257960 7-[2-(4-benzhydryl-1-piperazinyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one

7-[2-(4-benzhydryl-1-piperazinyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one

Cat. No. B257960
M. Wt: 468.5 g/mol
InChI Key: CQYUZVRRNFAMSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[2-(4-benzhydryl-1-piperazinyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one, also known as BMCO-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 7-[2-(4-benzhydryl-1-piperazinyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one involves its ability to inhibit the activity of various enzymes and proteins. It has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters. This leads to an increase in the concentration of neurotransmitters such as acetylcholine, which can improve cognitive function.
This compound has also been shown to have a high binding affinity for various receptors such as the dopamine receptor and the serotonin receptor. This can lead to the activation or inhibition of these receptors, which can have various physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound has antioxidant properties, which can protect cells from oxidative stress. It has also been shown to exhibit anti-inflammatory properties, which can reduce inflammation in the body.
In vivo studies have shown that this compound can improve cognitive function and memory in animal models. It has also been shown to exhibit antitumor properties, which can inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 7-[2-(4-benzhydryl-1-piperazinyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one in lab experiments is its high binding affinity for various receptors. This makes it a potential candidate for the development of drugs that target these receptors. Another advantage is its ability to inhibit the activity of various enzymes, which can be useful in studying the mechanism of action of these enzymes.
One of the limitations of using this compound in lab experiments is its potential toxicity. In vitro studies have shown that this compound can be toxic to certain cell lines at high concentrations. Another limitation is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 7-[2-(4-benzhydryl-1-piperazinyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one. One future direction is the development of drugs that target the dopamine receptor and the serotonin receptor using this compound as a lead compound. Another future direction is the study of the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Other future directions include the study of the potential use of this compound in the treatment of cancer and the development of new synthesis methods for this compound that can improve its solubility and reduce its toxicity.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various scientific fields, including medicine, biochemistry, and pharmacology. Its mechanism of action involves its ability to inhibit the activity of various enzymes and proteins, and it has been shown to exhibit various biochemical and physiological effects. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for its study that could lead to the development of new drugs and treatments.

Synthesis Methods

7-[2-(4-benzhydryl-1-piperazinyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one can be synthesized through a multi-step process that involves the reaction of 4-methylcoumarin with 2-bromoacetyl bromide, followed by the reaction of the resulting product with benzhydryl piperazine and sodium hydride. The final product is obtained by reacting the intermediate with ethyl chloroformate and potassium carbonate. The purity of the synthesized this compound can be determined using various analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry.

Scientific Research Applications

7-[2-(4-benzhydryl-1-piperazinyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one has been studied extensively for its potential applications in various scientific fields. In the field of medicine, this compound has been shown to exhibit anti-inflammatory, antioxidant, and antitumor properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
In biochemistry, this compound has been used as a tool to study the mechanism of action of various enzymes and proteins. It has been shown to inhibit the activity of various enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters.
In pharmacology, this compound has been studied for its potential use as a drug candidate. It has been shown to have a high binding affinity for various receptors such as the dopamine receptor and the serotonin receptor. This makes it a potential candidate for the development of drugs that target these receptors.

properties

Molecular Formula

C29H28N2O4

Molecular Weight

468.5 g/mol

IUPAC Name

7-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethoxy]-4-methylchromen-2-one

InChI

InChI=1S/C29H28N2O4/c1-21-18-28(33)35-26-19-24(12-13-25(21)26)34-20-27(32)30-14-16-31(17-15-30)29(22-8-4-2-5-9-22)23-10-6-3-7-11-23/h2-13,18-19,29H,14-17,20H2,1H3

InChI Key

CQYUZVRRNFAMSY-UHFFFAOYSA-N

SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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